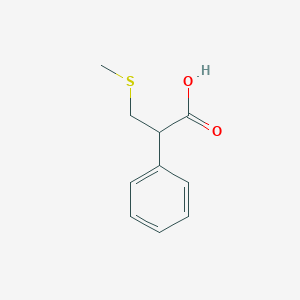![molecular formula C11H18Cl2N2O B1423560 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 1354953-85-7](/img/structure/B1423560.png)
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
Übersicht
Beschreibung
“2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular weight of 265.18 . The IUPAC name for this compound is "2-methoxy-5-(piperidin-4-yl)pyridine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride” is1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 265.18 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized from materials including piperidine, shows potential in various chemical processes. Its structure and characteristics have been confirmed through NMR, MS, and X-ray crystal diffraction techniques (Wu Feng, 2011).
Corrosion Inhibition
- Piperidine derivatives, including those similar to the 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their interaction with metal surfaces (S. Kaya et al., 2016).
Pharmaceutical Research
- Some piperidine derivatives have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects, indicating their relevance in pharmaceutical research. These compounds showed promising alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Molecular Design and Spectroscopy
- Novel designs incorporating spiro-piperidine units in bacteriochlorins have been explored. These designs enable tailoring of spectral properties, making them useful in near-infrared absorbers (Kanumuri Ramesh Reddy et al., 2013).
Chemical Transformation Studies
- Research on transforming 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide highlights the versatility of piperidine compounds in chemical synthesis (K. Tehrani et al., 2000).
Antimicrobial Activity
- The antimicrobial activity of various pyridine derivatives, synthesized using components similar to 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, has been investigated. These studies help in understanding their potential as antimicrobial agents (N. Patel et al., 2011).
Platelet Aggregation Inhibition
- Piperazinyl glutamate pyridines, related to the compound , have been synthesized and shown to inhibit platelet aggregation. This suggests their potential in treating cardiovascular diseases (J. J. Parlow et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGCSFOPSRYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
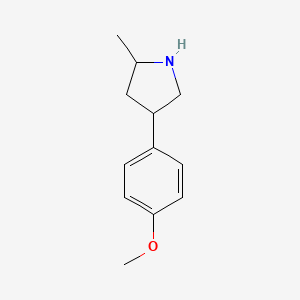
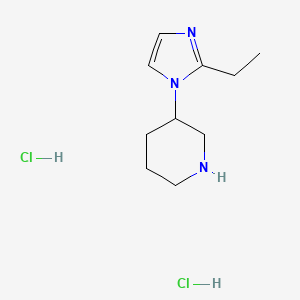
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
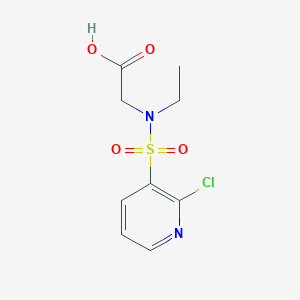
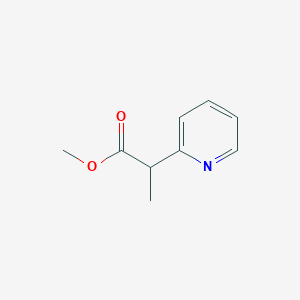
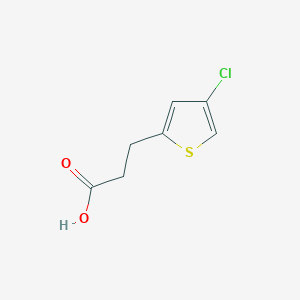
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
